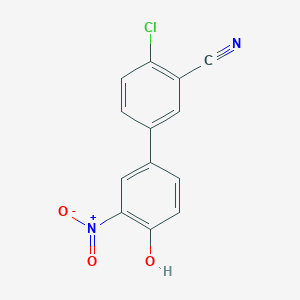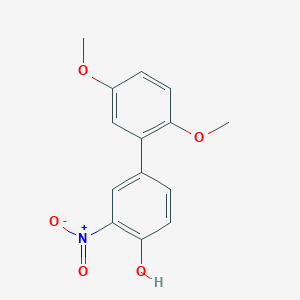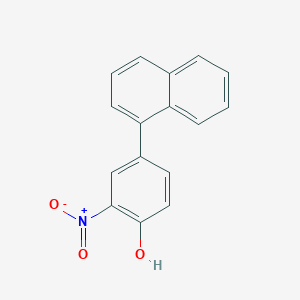
4-(4-Ethylthiophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% (4-ETNP) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-orange crystalline solid with a melting point of 158-161°C and a molecular weight of 213.2 g/mol. 4-ETNP can be synthesized from thiophenol and nitrobenzene through a nitration reaction. It has been used in a variety of scientific research experiments due to its unique properties, such as its relatively low toxicity and its ability to act as a catalyst.
Aplicaciones Científicas De Investigación
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research experiments due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a precursor in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a dye in the production of pigments, and as a reagent in the synthesis of organic compounds.
Mecanismo De Acción
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% acts as a catalyst in organic synthesis reactions. It facilitates the reactions by providing a favorable environment for the reactants to interact with each other. It does this by forming a complex with the reactants which stabilizes the reaction, thus allowing it to proceed more quickly and efficiently. This complex is formed through hydrogen bonding, electrostatic interactions, and other non-covalent interactions between the reactants and 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been found to have low toxicity in laboratory tests. In addition, it has been found to be non-carcinogenic and non-mutagenic. It has also been found to have no adverse effects on the environment when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% in laboratory experiments is that it is relatively non-toxic and non-carcinogenic. This makes it a safe and effective reagent for use in laboratory experiments. However, it should be noted that 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% is not very soluble in water, and so it should be used with caution when working with aqueous solutions.
Direcciones Futuras
Due to its unique properties, 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has the potential to be used in a variety of scientific research applications. Future research could focus on developing new methods for synthesizing 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as exploring its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as to determine its long-term safety and toxicity. Finally, research could be conducted to explore the potential of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% as a catalyst in organic synthesis reactions.
Métodos De Síntesis
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% can be synthesized from thiophenol and nitrobenzene through a nitration reaction. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, and the resulting product is 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%. The reaction is typically conducted at temperatures of around 100°C and can be completed in a few hours. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants.
Propiedades
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSYSOTPVQIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)












